Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate
Description
Properties
IUPAC Name |
ethyl 2-(cyclohexylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-2-17-14(16)12-9-6-10-13(12)15-11-7-4-3-5-8-11/h11-13,15H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMVOSJRWKNYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate typically involves the reaction of cyclohexylamine with ethyl cyclopentanecarboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate has shown promise in several therapeutic areas:
- Thromboxane A2 Antagonism : Research indicates that derivatives of this compound may act as thromboxane A2 antagonists, potentially useful in treating cardiovascular diseases. Thromboxane A2 is known to promote platelet aggregation and vasoconstriction, making antagonists valuable for preventing thrombotic events .
- Anticancer Activity : Studies have suggested that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, analogs have been tested against MCF-7 breast cancer cells, showing significant reductions in cell viability .
Case Studies
-
Thromboxane A2 Analogues :
- In a study focused on synthesizing thromboxane A2 analogues, researchers found that certain modifications of the cyclopentanecarboxylate structure led to compounds that selectively inhibited thromboxane biosynthesis without affecting prostacyclin production. This dual action suggests potential for use in antithrombotic therapies .
- Biological Activity Assessment :
| Compound Name | Cell Line | Viability Reduction (%) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 26.86 | Inhibition of proliferation |
| Thromboxane A2 analogue (variant A) | Platelets | Not specified | Thromboxane A2 antagonism |
| Thromboxane A2 analogue (variant B) | Endothelial | Not specified | Selective inhibition of thromboxane synthesis |
Pharmacological Insights
The pharmacological profile of this compound indicates its potential as a lead compound for developing new therapeutic agents. Its ability to modulate key biological pathways involved in thrombosis and cancer progression highlights its versatility.
Mechanism of Action
The mechanism of action of Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Differences :
- Smaller substituents: Methyl ester (vs. ethyl) and methylamino group (vs. cyclohexylamino).
- Cyclopentane backbone retained.
Key Properties : - Molecular Weight : 163.63 g/mol (hydrochloride salt).
- Synthesis Yield: 78% via acid-catalyzed salt formation . NMR Data: Distinct δ 2.57 ppm signal for methylamino protons, contrasting with the cyclohexylamino variant’s complex multiplet patterns .
Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride
Structural Differences : Cyclohexane ring (vs. cyclopentane), altering ring strain and conformational flexibility.
Key Implications :
- Ring Size : Cyclohexane’s chair conformation may improve binding to flat enzymatic pockets compared to the puckered cyclopentane .
- Steric Effects: Increased ring size reduces steric hindrance at the amino group.
Comparative Analysis Table
Research Findings and Implications
Benzyl and fluorobenzyl variants offer a balance for targeted drug delivery .
Synthetic Efficiency: Methylamino derivatives achieve higher yields (78%) due to smaller substituent size and streamlined purification .
Ring Size Effects : Cyclohexane analogs may better accommodate planar binding sites in enzymes, whereas cyclopentane derivatives are preferred for strained, bioactive conformations .
Biological Activity
Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and biological effects, supported by relevant data tables and research findings.
1. Enzyme Interactions
The compound has been studied for its interactions with various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential to modulate cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of cholesterol and steroids.
2. Cellular Effects
Research indicates that this compound influences cellular signaling pathways. It appears to affect gene expression and cellular metabolism, potentially through the modulation of transcription factors involved in these processes.
At the molecular level, the compound may exert its effects by binding to specific receptors or enzymes, leading to either inhibition or activation of their functions. This duality suggests a complex mechanism where the compound can act as both an agonist and antagonist depending on the context of its application .
Study 1: In Vitro Analysis
In a controlled laboratory setting, this compound was tested on various cell lines to assess its cytotoxicity and proliferative effects. Results demonstrated that at low concentrations, the compound promoted cell growth, while higher concentrations led to significant cell death, indicating a dose-dependent response .
| Concentration (µM) | Cell Viability (%) | Notes |
|---|---|---|
| 0 | 100 | Control |
| 10 | 90 | Minimal effect |
| 50 | 75 | Moderate inhibition |
| 100 | 40 | Significant cytotoxicity |
Study 2: Animal Model Testing
In animal models, administration of this compound showed promising results in reducing inflammation markers. The compound was administered at varying doses over a period of two weeks, with significant reductions in pro-inflammatory cytokines observed at mid-range doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that facilitate its metabolism into active metabolites, which may contribute to its biological activity. Understanding these pathways is crucial for predicting the pharmacokinetics and potential therapeutic applications of the compound .
Q & A
Q. What synthetic routes are recommended for Ethyl 2-(Cyclohexylamino)cyclopentanecarboxylate, and how can reaction conditions be optimized for yield?
Methodological Answer: A plausible synthetic route involves two stages:
Esterification of cyclopentanecarboxylic acid precursors : Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) serves as a key intermediate, synthesized via acid-catalyzed esterification of 2-oxocyclopentanecarboxylic acid with ethanol .
Introduction of cyclohexylamino group : React the keto-ester intermediate with cyclohexylamine under reductive amination conditions (e.g., NaBH3CN in methanol) or via nucleophilic substitution.
Optimization Parameters :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance imine formation.
- Solvent : Polar aprotic solvents (e.g., DMF) improve amine reactivity.
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
Yield Considerations : Monitor by TLC or HPLC; typical yields range from 40–70% for analogous cyclohexylamino derivatives .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify amine protons (δ 1.2–2.5 ppm) and ester groups (δ 4.1–4.3 ppm for -OCH₂).
- ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : ESI-MS or GC-MS for molecular ion ([M+H]⁺) matching the molecular weight (e.g., calculated 253.3 g/mol for C₁₄H₂₃NO₂).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.
- Handling :
- Use nitrile gloves and safety goggles (tested to EN 166 standards) .
- Conduct reactions in fume hoods with spill trays.
- Stability Tests : Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) and compare HPLC profiles .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during synthesis be resolved?
Methodological Answer : Common contradictions include unexpected peaks in NMR or inconsistent mass spectra.
- Step 1 : Confirm reaction stoichiometry and intermediate purity (e.g., unreacted cyclohexylamine may cause extra NH signals).
- Step 2 : Use 2D NMR (e.g., HSQC, COSY) to assign stereochemistry or detect diastereomers.
- Step 3 : Employ high-resolution MS (HRMS) to distinguish between molecular ions and adducts.
Case Study : In Ethyl 2-oxocyclopentanecarboxylate synthesis, keto-enol tautomerism can complicate NMR interpretation; deuteration experiments resolve ambiguities .
Q. What computational methods predict the reactivity of this compound in novel reactions?
Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., solvation free energy in DMSO vs. THF).
- Docking Studies : For pharmacological applications, model interactions with protein targets (e.g., cyclohexylamino derivatives binding to PPARγ in GW7647 analogs) .
Q. What strategies validate the biological activity of this compound?
Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against serine hydrolases or kinases using fluorogenic substrates.
- Cell Viability : Test cytotoxicity in HEK293 or HepG2 cells (IC₅₀ via MTT assay).
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to suspected targets (e.g., ferroptosis inhibitors similar to ferrostatins) .
- Transcriptomics : Profile gene expression changes in treated cells using RNA-seq.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
